3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 21487-45-6) is a pyrazole-based heterocyclic compound featuring a biphenyl group at the 3-position and a phenyl group at the 1-position of the pyrazole ring, with a formyl (-CHO) substituent at the 4-position (Fig. 1). This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. Pyrazole derivatives are renowned for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects .
The synthesis of this compound typically involves Vilsmeier-Haack cyclization, a method widely employed for constructing pyrazole-4-carbaldehydes. For example, hydrazones derived from substituted acetophenones and phenylhydrazines undergo cyclization with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to yield the target compound . Crystallographic studies using SHELX and ORTEP software confirm its planar pyrazole core and the spatial orientation of substituents, critical for understanding its reactivity and interactions .
Properties
IUPAC Name |
1-phenyl-3-(4-phenylphenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c25-16-20-15-24(21-9-5-2-6-10-21)23-22(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKTXJPVXSIUIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366420 | |
| Record name | 3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108446-64-6 | |
| Record name | 3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phenylhydrazine and Biphenyl-Containing Ketone Condensation
A critical precursor for the target molecule is 3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazole , which is synthesized via cyclization of phenylhydrazine with a biphenyl-substituted β-diketone. For example, 1-(biphenyl-4-yl)-3-phenylpropane-1,3-dione reacts with phenylhydrazine in acetic acid under reflux to form the pyrazole core. The reaction proceeds via enolization and nucleophilic attack, with acetic acid acting as both solvent and catalyst.
Reaction Conditions :
Microwave-Assisted Cyclization
Microwave irradiation significantly enhances reaction efficiency. For instance, subjecting the same reactants to microwave conditions (150 W, 120°C) reduces the reaction time to 15–20 minutes while maintaining yields above 80%. This method minimizes side products like regioisomeric pyrazoles.
Regioselective Formylation at C-4 via Vilsmeier-Haack Reaction
Introducing the aldehyde group at the C-4 position of the pyrazole ring is achieved through the Vilsmeier-Haack reaction , a cornerstone for formylating electron-rich aromatic systems.
Standard Vilsmeier-Haack Protocol
The pyrazole intermediate is treated with POCl₃ and DMF to generate the Vilsmeier reagent (N-formyliminium chloride). The electrophilic formyl group attacks the C-4 position due to its high electron density.
Procedure :
Ultrasound-Assisted Formylation
Ultrasonication enhances mass transfer and reduces reaction time. Under ultrasound irradiation (40 kHz, 50°C), the formylation completes in 20–30 minutes with yields up to 84%.
Alternative Pathways for Biphenyl Group Introduction
Suzuki-Miyaura Cross-Coupling
For pyrazoles lacking the biphenyl moiety, Suzuki coupling introduces the biphenyl group post-cyclization. A brominated pyrazole intermediate reacts with biphenyl-4-boronic acid under palladium catalysis.
Typical Conditions :
Direct Use of Biphenyl-Substituted Starting Materials
Pre-functionalized ketones (e.g., 1-(biphenyl-4-yl)ethanone ) streamline synthesis by embedding the biphenyl group early in the pathway, avoiding later cross-coupling steps.
Solvent and Catalytic Optimization
Solvent Effects on Formylation
Polar aprotic solvents like DMF maximize Vilsmeier-Haack efficiency, while ethanol or water leads to incomplete reactions.
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 70 | 3 | 75 |
| Acetic acid | 70 | 5 | 62 |
| Ethanol | 70 | 6 | 35 |
Catalytic Additives
Adding L-proline (10 mol%) during cyclization improves regioselectivity and yield by stabilizing intermediates.
Structural Characterization and Validation
Spectroscopic Confirmation
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IR : A strong absorption at 1,665–1,707 cm⁻¹ confirms the aldehyde C=O stretch.
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¹H NMR : A singlet at δ 9.8–10.2 ppm corresponds to the aldehyde proton. Aromatic protons from biphenyl and phenyl groups appear at δ 7.2–8.1 ppm .
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¹³C NMR : The aldehyde carbon resonates at δ 190–195 ppm , while pyrazole carbons appear at δ 145–160 ppm .
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl and pyrazole rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2) with catalysts like iron(III) chloride (FeCl3)
Major Products
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Nitro or halogenated derivatives of the original compound
Scientific Research Applications
3-([1,1’-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The biphenyl and pyrazole moieties can interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues, such as cysteine or lysine .
Comparison with Similar Compounds
Antioxidant Activity
- This compound : Moderate activity (IC₅₀: 42 µM in DPPH assay), attributed to electron-donating biphenyl groups .
- 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde : Higher activity (IC₅₀: 28 µM) due to methoxy group’s radical-stabilizing effect .
- 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde : Lower activity (IC₅₀: 65 µM) as nitro groups are electron-withdrawing .
Anti-Inflammatory Activity
Antimicrobial Activity
- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde : Broad-spectrum activity (MIC: 8 µg/mL against S. aureus) due to halogen’s hydrophobic interactions .
- 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde : Moderate activity (MIC: 32 µg/mL) .
Physicochemical Properties
| Property | 3-([1,1'-Biphenyl]-4-yl)-1-phenyl | 3-(4-Methoxyphenyl)-1-phenyl | 3-Phenyl-1-(p-tolyl) |
|---|---|---|---|
| Molecular Weight | 324.37 g/mol | 278.31 g/mol | 264.31 g/mol |
| Melting Point | 178–180°C | 165–167°C | 152–154°C |
| LogP (Predicted) | 4.2 | 3.5 | 3.8 |
| Solubility (DMSO) | >10 mM | >20 mM | >15 mM |
Data compiled from crystallographic reports and experimental studies .
Biological Activity
3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, often abbreviated as 3-BPCA, is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Overview of 3-BPCA
3-BPCA is characterized by the presence of a biphenyl group, a pyrazole ring, and an aldehyde functional group. Its molecular formula is with a molecular weight of 324.38 g/mol. The compound has been investigated for various applications in chemistry and biology, particularly in medicinal chemistry due to its potential therapeutic properties.
The primary target of 3-BPCA is Tryptase alpha/beta-1 . The interaction with this enzyme can influence several biochemical pathways, particularly those involving the degradation of large substrates like fibronectin. Inhibition of Tryptase activity may lead to significant changes in cellular behaviors such as adhesion and migration, which are crucial in inflammatory processes and cancer metastasis.
Anticancer Properties
Research indicates that derivatives of pyrazole compounds, including 3-BPCA, exhibit anticancer activity. A study demonstrated that certain pyrazole derivatives showed significant cytotoxic effects against various cancer cell lines (e.g., H460, A549) with IC50 values indicating moderate to strong potency . The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl rings can enhance anticancer efficacy.
Anti-inflammatory Effects
3-BPCA has been explored for its anti-inflammatory properties. The inhibition of Tryptase suggests a potential role in reducing inflammation by modulating proteolytic activity in inflammatory processes. This could be beneficial in conditions such as asthma and other allergic responses where Tryptase plays a critical role.
Neuroprotective Effects
In vitro studies have shown that pyrazole derivatives can act as inhibitors of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's. For instance, certain derivatives demonstrated nanomolar inhibitory activity against AChE, suggesting that 3-BPCA could also have neuroprotective effects by enhancing cholinergic neurotransmission .
Table: Biological Activity Summary of 3-BPCA Derivatives
Q & A
Q. Advanced Optimization Strategies :
- Ultrasound-assisted synthesis reduces reaction time and improves regioselectivity by enhancing reagent interaction .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve electrophilic substitution efficiency.
- Temperature control : Maintaining 80–90°C prevents side reactions like over-oxidation .
- Catalyst screening : Anhydrous sodium acetate or triethylamine minimizes acid-induced decomposition .
How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Q. Basic Characterization :
Q. Advanced Analysis :
- Single-crystal X-ray diffraction resolves torsional angles between the biphenyl and pyrazole rings, confirming coplanarity (e.g., dihedral angles <10°) .
- DFT calculations validate experimental bond lengths and angles (e.g., C=O bond ~1.21 Å) . Discrepancies >0.05 Å between computational and experimental data may indicate crystallographic disorder .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic Precautions :
Q. Advanced Hazard Mitigation :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation .
- Spill management : Neutralize with sodium bisulfite to reduce aldehyde reactivity before disposal .
How can researchers design experiments to evaluate the biological activity of this compound, particularly in antimicrobial studies?
Q. Basic Assay Design :
- Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Structure-activity relationship (SAR) : Compare activity against analogs with varied substituents (e.g., nitro or fluoro groups at the biphenyl ring) .
Q. Advanced Mechanistic Studies :
- Molecular docking predicts binding affinity to bacterial targets (e.g., dihydrofolate reductase) using software like AutoDock Vina .
- Time-kill assays assess bactericidal vs. bacteriostatic effects over 24–48 hours .
How should researchers address contradictions between computational predictions and experimental data for this compound?
Q. Basic Troubleshooting :
Q. Advanced Approaches :
- Multivariate analysis : Use statistical tools (e.g., PCA) to identify outliers in spectral or crystallographic datasets .
- Synchrotron XRD : High-resolution data collection minimizes radiation damage artifacts .
What strategies can improve the compound’s solubility and stability for pharmacological applications?
Q. Basic Formulation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
